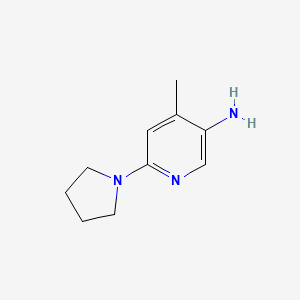

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine

Descripción

Propiedades

IUPAC Name |

4-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAZDDWKDBPEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 4-methyl-2,6-dichloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then treated with ammonia or an amine source to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridine ring or the amino group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Notably, it has been identified as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1), which plays a role in regulating energy balance and feeding behavior. A derivative of this compound demonstrated a Ki value of 2.3 nM, indicating strong binding affinity, and showed good oral bioavailability (32%) along with efficacy in vivo in rat models .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of 3-amino derivatives is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the pyridine ring can significantly influence the compound's potency and selectivity. For example, the introduction of specific substituents at various positions on the pyridine ring can enhance activity against target enzymes or receptors while minimizing side effects .

Table 1: Structure-Activity Relationship of Pyridine Derivatives

| Compound | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| 4e-2 | Aminomethyl | 11 nM | DPP-4 |

| 4e-7 | Aminomethyl | 10 nM | DPP-4 |

| MCH-R1 | Pyrrolidinyl | 2.3 nM | MCH-R1 |

Therapeutic Potential

The therapeutic applications of 3-amino-4-methyl-6-(pyrrolidin-1-yl)pyridine extend to several disease areas:

- Cancer : Compounds derived from this structure have shown promise as inhibitors of kinases involved in cancer progression, particularly IκB kinase (IKK) pathways that are implicated in inflammatory responses and tumor growth .

- Inflammatory Disorders : The ability to inhibit pro-inflammatory cytokines suggests potential use in treating conditions such as rheumatoid arthritis, asthma, and other autoimmune diseases .

Table 2: Potential Therapeutic Uses

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Inhibition of kinase activity (e.g., IKK) |

| Inflammatory Disorders | Blocking production of inflammatory cytokines |

| Metabolic Disorders | Modulation of energy balance via MCH-R1 antagonism |

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

- MCH-R1 Antagonism : A study highlighted the compound's role as an MCH-R1 antagonist, demonstrating significant effects on feeding behavior and energy expenditure in rodent models, which could lead to applications in obesity treatment .

- DPP-4 Inhibition : Another investigation focused on aminomethyl-pyridines as DPP-4 inhibitors, revealing that certain derivatives exhibited nanomolar potency, suggesting their potential application in managing diabetes by enhancing insulin sensitivity .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Positioning and Functional Group Effects

The table below compares key structural and physicochemical properties of 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine with analogous pyridine derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) groups in compound 2j reduce electron density at the pyridine ring, contrasting with the electron-donating pyrrolidinyl and amino groups in the target compound. This difference impacts reactivity in cycloaddition or substitution reactions.

- Steric Effects : The methyl group at position 4 in the target compound may hinder electrophilic substitution compared to smaller substituents (e.g., F in ).

Physicochemical and Spectroscopic Properties

- Melting Points: Amino-substituted derivatives (e.g., ) exhibit higher melting points (535–537°C) due to ionic interactions, while nitro/chloro analogs (e.g., 2j) melt at lower temperatures (148–150°C) .

- Spectroscopic Signatures :

Actividad Biológica

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be denoted as follows:

This compound features a pyridine ring substituted with an amino group and a pyrrolidine moiety, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that compounds with pyridine and pyrrolidine structures often exhibit significant antimicrobial activity. For example, a study highlighted the enhanced antimicrobial effects of pyridine derivatives against various bacterial strains, suggesting that the presence of additional heterocycles improves therapeutic efficacy .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.005 mg/mL |

| This compound | Escherichia coli | 0.007 mg/mL |

The above table demonstrates that this compound exhibits potent antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Effects

Pyridine derivatives have also been investigated for their neuropharmacological properties. A study found that similar compounds displayed significant activity as melanin-concentrating hormone receptor antagonists, which are implicated in appetite regulation and energy homeostasis . This suggests a potential role for this compound in treating metabolic disorders.

Case Study: Melanin-Concentrating Hormone Receptor Antagonism

In vivo studies showed that derivatives with structural similarities to this compound had a Ki value of 2.3 nM, indicating high receptor affinity and potential therapeutic applications in obesity management .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound's ability to interact with specific receptors (e.g., MCH-R1) may lead to altered signaling pathways that affect appetite and energy balance.

- Antimicrobial Action : The presence of the pyrrolidine ring enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy .

- Cytotoxicity : Research on related compounds has shown that they can induce apoptosis in cancer cells by disrupting cell cycle progression .

Análisis De Reacciones Químicas

Electrophilic [4+1]-Cyclization with Trifluoroacetic Anhydride (TFAA)

This reaction produces 6-azaindole derivatives through methyl group activation. Key characteristics:

| Parameter | Details |

|---|---|

| Reagents | TFAA in pyridine |

| Conditions | 0°C to room temperature, 12-24 hr |

| Products | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles |

| Yield Range | 68-92% (dependent on substituents) |

Mechanistic studies show the methyl group undergoes trifluoroacetylation, forming a reactive pyridinium intermediate that facilitates cyclization. The reaction fails with α-substituted pyridines due to steric hindrance .

Vilsmeier-Haack Formylation

This transformation introduces a formyl group at position 3:

| Component | Role | Outcome |

|---|---|---|

| POCl₃/DMF | Formylation agent | Generates 3-formyl-6-azaindoles |

| Temperature | 80-100°C | Optimal for regioselectivity |

| Scalability | Demonstrated up to 40g scale |

Protonation of the pyridine nitrogen enhances methyl group reactivity, enabling efficient formylation. The reaction maintains functional group tolerance for subsequent derivatization .

Functional Group Transformations

The amino group participates in multiple reactions:

Acylation

-

Reagents: Acid anhydrides (TFAA, Ac₂O)

-

Products: N-Trifluoroacetyl/N-acetyl derivatives

-

Application: Protective group strategy in multi-step syntheses

Cross-Coupling Reactions

While not directly observed in studies of this compound, structural analogs show:

-

Suzuki-Miyaura coupling at position 2 (when boronic acid derivatives exist)

-

Buchwald-Hartwig amination via amino group

Substituent Effects on Reactivity

Comparative analysis of derivatives:

| Substituent Position | Reactivity with TFAA | Product Stability |

|---|---|---|

| 4-Methyl (no pyrrolidine) | Faster cyclization | Lower thermal stability |

| 6-Pyrrolidinyl (current compound) | Slower kinetics | Enhanced crystallinity |

| β-Substituted amino groups | Full conversion | High purity isolated products |

Limitations and Challenges

-

Steric effects : Bulky substituents at position 2 inhibit cyclization

-

Electronic factors : Electron-withdrawing groups reduce methyl group activation efficiency

-

Scale-up considerations : Requires strict temperature control during exothermic trifluoroacetylation

Recent advances (2024) demonstrate this compound's utility in synthesizing novel azaindole scaffolds for kinase inhibitor development. The pyrrolidine moiety improves solubility in biological assays compared to simpler analogs .

Q & A

Q. How can researchers optimize the synthesis of 3-amino-4-methyl-6-(pyrrolidin-1-yl)pyridine while minimizing side reactions?

Methodological Answer :

- Key Steps :

Precursor Selection : Use 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine (HB521 series) as a starting material, leveraging nucleophilic aromatic substitution for amination .

Amination Conditions : Employ NH3 in a sealed reactor at 80–100°C for 12–24 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

- Challenges : Competing side reactions (e.g., over-alkylation) are mitigated by controlling reaction temperature and stoichiometry .

Example Protocol :

| Step | Reagent/Condition | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 3-Bromo-6-(pyrrolidin-1-yl)pyridine | Precursor | — |

| 2 | NH3, MeOH, 80°C, 24h | Amination | 65–70 |

| 3 | Column chromatography (Hexane:EA 4:1) | Purification | 95+ |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). For example, pyrrolidine protons appear as a multiplet at δ 1.8–2.1 ppm, while the pyridine ring protons resonate at δ 6.7–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C11H16N4: 205.1453) .

- IR Spectroscopy : Identify N–H stretching (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves (P280), safety goggles (P282), and respiratory protection (P284) due to potential inhalation hazards .

- Ventilation : Conduct reactions in fume hoods (P271) to avoid exposure to dust/particulates.

- Spill Management : Use inert absorbents (e.g., sand) and avoid water (P273) to prevent environmental contamination .

Advanced Research Questions

Q. How do catalytic methods enhance the synthesis efficiency of this compound?

Methodological Answer :

- Catalytic Systems : Fe2O3@SiO2/In2O3 nanoparticles improve amination yields (e.g., 85% vs. 65% conventional) by facilitating electron transfer at the pyridine C3 position .

- Mechanistic Insight : The catalyst stabilizes the transition state via Lewis acid-base interactions, reducing activation energy (verified via DFT calculations).

Comparative Data :

| Method | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| A | None (thermal) | 65 | 24 |

| B | Fe2O3@SiO2/In2O3 | 85 | 12 |

Q. How can researchers resolve contradictions in reported solubility data?

Methodological Answer :

- Solvent Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, EtOH, H2O).

- Findings :

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic centers. For example, the C3 position on the pyridine ring shows the highest electrophilicity (f⁻ = 0.152) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO stabilizes transition states via hydrogen bonding).

Predicted Reactivity :

| Position | Fukui Index (f⁻) | Reactivity |

|---|---|---|

| C3 | 0.152 | High |

| C4 | 0.098 | Moderate |

Methodological Challenges and Solutions

Q. Why do different synthetic routes yield varying enantiomeric purity?

- Root Cause : Racemization during amination due to prolonged heating or acidic conditions.

- Solution : Use chiral auxiliaries (e.g., (R)-BINOL) or low-temperature (<40°C) reactions to preserve stereochemistry .

Q. How to assess the compound’s stability under physiological conditions?

- Protocol :

pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C.

Analysis : Monitor degradation via HPLC (C18 column, 254 nm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.